molecular formula C10H7BrN2 B13972379 3-Bromo-2-(pyridin-3-yl)pyridine CAS No. 170808-75-0

3-Bromo-2-(pyridin-3-yl)pyridine

Cat. No.: B13972379
CAS No.: 170808-75-0
M. Wt: 235.08 g/mol
InChI Key: LTVCEDRRWQWGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(pyridin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom attached to a pyridine ring, which is itself substituted with another pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-(pyridin-3-yl)pyridine can be synthesized through several methods. One common approach involves the bromination of 2-(pyridin-3-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Heck Coupling: Palladium catalysts and olefins in the presence of bases.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3-Bromo-2-(pyridin-3-yl)pyridine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(pyridin-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(pyridin-3-yl)pyridine’s unique structure, featuring two pyridine rings and a bromine atom, provides distinct reactivity and binding properties, making it valuable in diverse research and industrial applications.

Properties

CAS No.

170808-75-0

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-bromo-2-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7BrN2/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H

InChI Key

LTVCEDRRWQWGPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.